molecular formula C16H24ClN3S B5662293 N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea CAS No. 6096-37-3

N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B5662293
CAS RN: 6096-37-3
M. Wt: 325.9 g/mol
InChI Key: QCGOLMBBNCHVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of appropriate isothiocyanates with amines. For example, Yusof et al. (2010) synthesized a series of thiourea derivatives and characterized them using spectroscopic techniques, such as IR and NMR, which are essential for confirming the structure of synthesized compounds (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, can be elucidated using techniques like X-ray diffraction. For instance, Saeed and Parvez (2005) determined the crystal structure of a related thiourea derivative using single crystal X-ray diffraction (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives exhibit various chemical reactions, largely due to their functional groups. For instance, Rauf et al. (2009) discussed the intramolecular and intermolecular hydrogen bonding in thiourea compounds, which play a significant role in their chemical behavior (Rauf et al., 2009).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystal structure are critical for understanding the behavior of these compounds. For example, Abosadiya et al. (2015) used spectroscopic and X-ray crystallography techniques to analyze the physical properties of thiourea isomers (Abosadiya et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be analyzed using various spectroscopic methods. For instance, Doss et al. (2020) characterized thiourea derivatives by FT-IR and NMR analyses, providing insight into their chemical properties (Doss et al., 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3S/c1-15(2)9-13(10-16(3,4)20-15)19-14(21)18-12-7-5-6-11(17)8-12/h5-8,13,20H,9-10H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGOLMBBNCHVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976431
Record name N'-(3-Chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6096-37-3
Record name N'-(3-Chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.